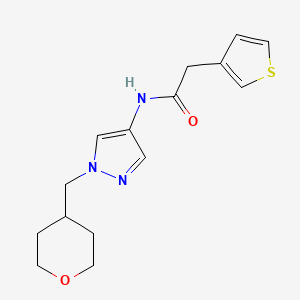

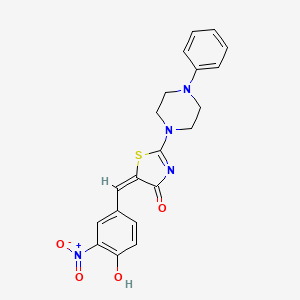

![molecular formula C8H13NO2 B2412986 Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate CAS No. 1779840-83-3](/img/structure/B2412986.png)

Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate” is a chemical compound with the CAS Number: 1779840-83-3 . It has a molecular weight of 155.2 . The IUPAC name for this compound is “methyl 2-aminobicyclo [3.1.0]hexane-1-carboxylate” and its Inchi Code is 1S/C8H13NO2/c1-11-7 (10)8-4-5 (8)2-3-6 (8)9/h5-6H,2-4,9H2,1H3 .

Scientific Research Applications

Stereocontrolled Synthesis and Drug Development

Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate derivatives have been pivotal in the development of potent, selective, and orally active drugs targeting metabotropic glutamate receptors. These compounds, such as LY354740, exhibit anticonvulsant and anxiolytic properties, highlighting their potential in treating neurological disorders. The stereocontrolled synthesis of these compounds provides insights into the design of glutamate analogs with constrained conformations, mimicking the bioactive conformation of glutamate at receptor sites (Pedregal & Prowse, 2002; Monn et al., 1997).

Radiolabeling and Biodistribution Studies

Radiolabeling studies of related compounds have been conducted to understand their biodistribution and potential as neuroprotective drugs. For instance, methyl 2-(methoxycarbonyl)-2-(methylamino)bicyclo[2.1.1]-hexane-5-carboxylate has been investigated for its ability to cross the blood-brain barrier and accumulate in brain regions, suggesting its applicability in neuroimaging and drug delivery to the central nervous system (Yu et al., 2003).

Neuroprotective Properties

Further research into the neuroprotective effects of these compounds has shown their potential in treating neurodegenerative diseases. Group II metabotropic glutamate receptor agonists, including derivatives of this compound, offer a novel therapeutic strategy. These compounds have been found to be neuroprotective against toxicity induced by various neurotoxic agents in vitro and to mediate partial protection against apoptosis in neuronal cells under ischemic conditions (Kingston et al., 1999).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of this compound derivatives have contributed significantly to the understanding of their stereochemistry and reactivity. These studies have laid the foundation for the development of synthetic methodologies that enable the preparation of complex bicyclic structures, which are valuable in the design of novel therapeutic agents (Glass et al., 1990; Franck-Neumann et al., 1989).

properties

IUPAC Name |

methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-11-7(10)8-4-5(8)2-3-6(8)9/h5-6H,2-4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMAIAVOHAHSGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC1CCC2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/no-structure.png)

![1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2412908.png)

![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)

![Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2412916.png)

![3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2412925.png)